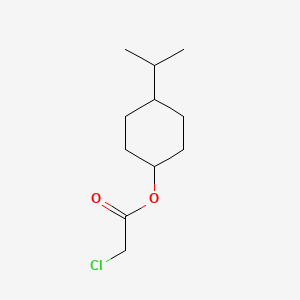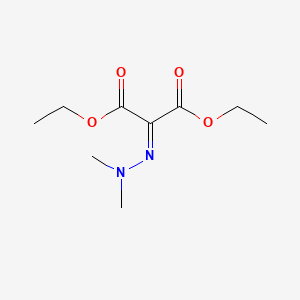
2-(Phenyldiazenyl)propanediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenyldiazenyl)propanediimidamide is an organic compound with the molecular formula C9H12N6 It is characterized by the presence of a phenyldiazenyl group attached to a propanediimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyldiazenyl)propanediimidamide typically involves the diazotization of aniline derivatives followed by coupling with appropriate substrates. One common method involves the reaction of aniline with nitrous acid to form a diazonium salt, which is then coupled with a suitable amine to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through solvent-free mechanochemical synthesis. This method offers several advantages, including mild reaction conditions, high selectivity, and good yields. The process involves ball milling of the reactants without the need for solvents or catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenyldiazenyl)propanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-(Phenyldiazenyl)propanediimidamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Phenyldiazenyl)propanediimidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s azo group can undergo reduction to form amines, which can then interact with cellular components. This interaction can lead to the inhibition of specific enzymes or pathways, resulting in the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Phenyldiazenyl)propanediimidamide include other azo compounds such as:
4-(Phenyldiazenyl)phenol: An azo dye with similar structural features.
2-[(E)-Phenyldiazenyl]propanediimidamide hydrochloride: A derivative with a similar core structure but different functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12N6 |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
2-phenyldiazenylpropanediimidamide |
InChI |
InChI=1S/C9H12N6/c10-8(11)7(9(12)13)15-14-6-4-2-1-3-5-6/h1-5,7H,(H3,10,11)(H3,12,13) |
Clé InChI |
DUTJFFGOOSJANZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC(C(=N)N)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


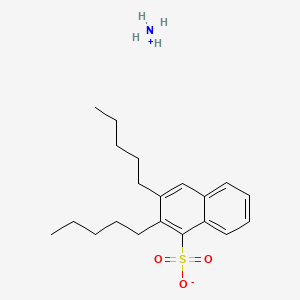
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
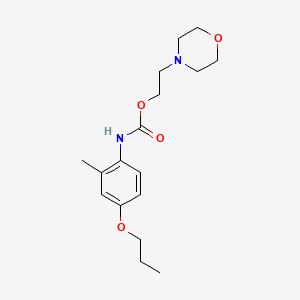
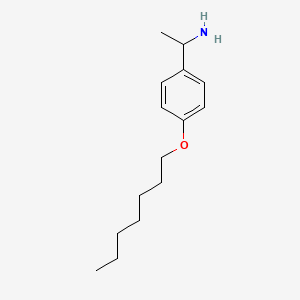



![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)


